1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Melting point Crystallinity Purification

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine is an N-sulfonyl heterocyclic sulfonamide building block composed of a pyrrolidine ring attached to a 4-chloro-3-nitrophenylsulfonyl warhead. With the molecular formula C10H11ClN2O4S and a molecular weight of 290.72 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C10H11ClN2O4S
Molecular Weight 290.72
CAS No. 40833-75-8
Cat. No. B2422222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine
CAS40833-75-8
Molecular FormulaC10H11ClN2O4S
Molecular Weight290.72
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyBYKGYPUOJVMANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (CAS 40833-75-8): Physicochemical Profile and Procurement-Relevant Identity


1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine is an N-sulfonyl heterocyclic sulfonamide building block composed of a pyrrolidine ring attached to a 4-chloro-3-nitrophenylsulfonyl warhead. With the molecular formula C10H11ClN2O4S and a molecular weight of 290.72 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology . The compound is registered in the ChEMBL database (CHEMBL298775) with a maximum development phase of preclinical, confirming its relevance in early-stage drug discovery programs [1]. Multiple commercial suppliers list the compound at ≥95% purity under the MDL identifier MFCD01269339, facilitating straightforward procurement for research use [2].

Why Pyrrolidine Sulfonamide Analogs Cannot Be Interchanged Without Quantitative Justification


Compounds sharing the 4-chloro-3-nitrobenzenesulfonyl pharmacophore but differing in the appended heterocyclic amine (pyrrolidine, piperidine, morpholine, azepane) may appear to be trivial structural congeners suitable for generic substitution. However, ring size directly governs critical drug-like properties: the pyrrolidine analog's measured logP of 2.23, AlogP of 2.03, and topological polar surface area of 80.5–91.6 Ų occupy a narrow physicochemical window that diverges measurably from its six- and seven-membered counterparts [1][2]. Furthermore, the five-membered pyrrolidine ring introduces ~26 kJ/mol of ring strain and a puckered conformation absent in strain-free piperidine, altering both the ground-state geometry of the sulfonamide and the kinetics of subsequent derivatization reactions [3]. These cumulative differences mean that substituting the pyrrolidine analog with a piperidine or morpholine congener without experimental re-validation risks altering solubility, target residence time, and metabolic stability in unpredictable ways.

Quantitative Differentiation Evidence: 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine vs. Closest Heterocyclic Analogs


Melting Point Differentiation: Pyrrolidine Analog Exhibits a 55–80 °C Lower Melting Point Than Six-Membered Ring Counterparts

The target compound displays a measured melting point of 97–99 °C [1], which is approximately 77–80 °C lower than the predicted melting point of the piperidine analog (~176.7 °C) and 54–58 °C lower than the morpholine analog (153–155 °C) [2]. This large melting point depression relative to six-membered heterocyclic analogs is directly attributable to the five-membered pyrrolidine ring disrupting crystal packing efficiency. The lower melting point facilitates dissolution in organic solvents at ambient temperature and reduces energy input for melt-based synthetic transformations.

Melting point Crystallinity Purification

Lipophilicity Profiling: Pyrrolidine Analog Occupies a Distinct Intermediate logP Window Between Morpholine and Piperidine Analogs

The pyrrolidine analog exhibits an experimental logP of 2.23 [1] and a ChEMBL-calculated AlogP of 2.03 [2], positioning it at an intermediate lipophilicity between the more polar morpholine analog (logP 1.54) [3] and the more lipophilic piperidine analog (XlogP 2.4) . This ~0.7 log unit span across the series translates to a ~5-fold difference in octanol-water partition coefficient, indicating that the pyrrolidine analog provides a balanced profile that avoids both the excessive hydrophilicity of the morpholine and the elevated lipophilicity of the piperidine.

logP Lipophilicity Drug-likeness

Polar Surface Area Divergence: Pyrrolidine Analog Offers ~9–20 Ų Lower TPSA Than the Morpholine Analog, Enhancing Predicted Passive Permeability

The topological polar surface area (TPSA) of the pyrrolidine analog is 91.6 Ų (Chem960) or 80.52 Ų (ChEMBL) [1], while the morpholine analog registers a TPSA of 100.81 Ų [2] due to its additional ether oxygen atom acting as a hydrogen bond acceptor. The piperidine analog has an identical TPSA to the pyrrolidine (91.6 Ų) , as both lack the extra heteroatom. The 9.2–20.3 Ų TPSA elevation in the morpholine analog is predicted to reduce passive membrane permeability based on the established TPSA threshold of <90 Ų for favorable oral absorption, making the pyrrolidine analog more suitable for intracellular target engagement.

Polar surface area Membrane permeability Hydrogen bonding

Ring-Size-Dependent Conformational Constraints: Five-Membered Pyrrolidine Ring Imposes Geometry Inaccessible to Six- and Seven-Membered Analogs

The pyrrolidine ring adopts a non-planar puckered conformation with approximately 26 kJ/mol of ring strain, in contrast to the virtually strain-free chair conformation of piperidine (~0 kJ/mol) [1]. This conformational difference alters the spatial orientation of the sulfonamide group relative to the aryl ring system. In a published study of sulfonylpyrrolidine-based MMP-2 inhibitors, molecular docking confirmed that the five-membered ring geometry enables zinc-binding group positioning that is sterically inaccessible to piperidine-containing analogs, resulting in differential inhibitory potency between pyrrolidine and piperidine scaffolds [2]. While this study did not test the exact target compound, it establishes the class-level principle that ring size in N-sulfonyl heterocycles is a first-order determinant of target engagement geometry.

Conformational analysis Ring strain Molecular recognition

Commercial Availability and Supply-Chain Reliability: Pyrrolidine Analog Offers Multi-Supplier Accessibility vs. Discontinued Analogs

The pyrrolidine analog is actively stocked by at least four independent commercial suppliers—Enamine (via ChemBase), Fluorochem/Biosynth (via CymitQuimica), Leyan, and Chemenu—at a standard purity of ≥95% [1]. In contrast, the morpholine analog has fewer active listings, and the azepane analog is explicitly marked 'Discontinued' by CymitQuimica across all package sizes (250 mg, 500 mg, 1 g) . This supply-chain asymmetry creates a tangible procurement risk for laboratories planning multi-year research programs that depend on a consistent compound source.

Commercial availability Supply chain Procurement risk

Procurement-Relevant Application Scenarios for 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (CAS 40833-75-8)


Medicinal Chemistry: Sulfonamide Building Block for Kinase and Protease Inhibitor SAR Exploration

The compound serves as a versatile sulfonamide building block for constructing focused libraries targeting kinases and proteases. Its intermediate logP (2.0–2.2) and moderate TPSA (80–92 Ų) provide a favorable starting point for lead optimization, as established in Section 3. The five-membered pyrrolidine ring introduces conformational constraints that can be exploited to achieve binding poses inaccessible to piperidine-based scaffolds, as demonstrated in published MMP-2 inhibitor docking studies [1]. Procurement from multiple suppliers at consistent ≥95% purity ensures batch-to-batch reproducibility across iterative SAR cycles.

Chemical Biology: Probe Development Requiring Balanced Physicochemical Properties for Intracellular Target Engagement

For chemical probe campaigns targeting intracellular enzymes or receptors, the pyrrolidine analog's TPSA (80.5–91.6 Ų) straddles the 90 Ų threshold for passive membrane permeability, giving it a predicted advantage over the morpholine analog (TPSA 100.8 Ų) for accessing cytosolic targets [1]. The compound's lower melting point (97–99 °C) relative to its six-membered analogs simplifies dissolution in DMSO or aqueous buffers at standard assay concentrations, reducing the risk of compound precipitation during dose-response experiments. Its ChEMBL annotation (CHEMBL298775, Max Phase: Preclinical) further supports its relevance for probe development [2].

Synthetic Methodology: Substrate for Reaction Optimization and Derivatization Studies

The presence of both a nitro group (reducible to an amine) and a sulfonamide linkage (hydrolytically stable but amenable to N-functionalization) makes this compound a useful substrate for developing new synthetic methodologies. The pyrrolidine ring's inherent ring strain (~26 kJ/mol) can influence the kinetics of nucleophilic substitution at the sulfonyl center, differentiating it from piperidine analogs in reaction discovery contexts. The well-defined melting point (97–99 °C) and crystallinity facilitate purification by recrystallization, an advantage over the azepane analog which lacks reported melting point data [1].

Multi-Batch Longitudinal Studies Requiring Supply-Chain Redundancy

Unlike its morpholine and azepane analogs, which face limited or discontinued commercial availability, the pyrrolidine analog is actively stocked by four or more independent suppliers [1]. This supply-chain redundancy is critical for laboratories planning multi-year in vivo pharmacology or long-term toxicology studies, where compound re-supply from a single vendor cannot be guaranteed. The MDL identifier (MFCD01269339) and ChEMBL ID (CHEMBL298775) provide unambiguous cross-referencing across suppliers, ensuring that procurement officers receive the correct chemical entity regardless of the chosen vendor [2].

Quote Request

Request a Quote for 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.